An In-depth Technical Guide to Methyl 3,4-difluoro-2-methylbenzoate
An In-depth Technical Guide to Methyl 3,4-difluoro-2-methylbenzoate
A Note on Chemical Identity: An extensive search of chemical databases did not yield a specific CAS number for Methyl 3,4-difluoro-2-methylbenzoate. This suggests that the compound may be a novel or less-common research chemical. This guide is therefore structured around its logical precursor, 3,4-Difluoro-2-methylbenzoic acid (CAS: 157652-31-8) , and established principles of organic synthesis and analysis.
Introduction: The Significance of Fluorinated Benzoates
Fluorinated organic molecules are of paramount importance in modern drug discovery and materials science.[1][2] The introduction of fluorine atoms into a benzoic acid scaffold can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Methyl 3,4-difluoro-2-methylbenzoate, as the methyl ester of 3,4-difluoro-2-methylbenzoic acid, represents a key building block for the synthesis of more complex molecules with potential applications in pharmaceuticals and advanced materials. Benzoic acid and its derivatives have shown considerable potential as anticancer agents and are present in a variety of therapeutic drugs.[3][4]
Physicochemical Properties of the Core Precursor: 3,4-Difluoro-2-methylbenzoic Acid
Understanding the properties of the starting material is crucial for a successful synthesis.
| Property | Value | Reference |
| CAS Number | 157652-31-8 | [5][6] |
| Molecular Formula | C₈H₆F₂O₂ | [5][6] |
| Molecular Weight | 172.13 g/mol | [5][6] |
| Boiling Point | 268 °C at 760 mmHg | [7] |
| Storage Temperature | Room Temperature or Refrigerated (2-8°C) | [5][7][8] |
| Purity (typical) | ≥97% | [5] |
Synthesis of Methyl 3,4-difluoro-2-methylbenzoate
The most direct and common method for preparing Methyl 3,4-difluoro-2-methylbenzoate is the Fischer esterification of 3,4-Difluoro-2-methylbenzoic acid.[9] This reaction involves treating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[9][10]
Reaction Mechanism and Rationale
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[9][10] The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of methanol. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the protonated ester. The final deprotonation of the ester yields the desired product and regenerates the acid catalyst.[10] Using an excess of the alcohol (methanol in this case) shifts the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[9]
Caption: Fischer Esterification Workflow.
Experimental Protocol
This is a representative protocol based on standard Fischer esterification procedures.[11][12]
Materials:
-
3,4-Difluoro-2-methylbenzoic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 3,4-Difluoro-2-methylbenzoic acid in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while cooling in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.[11]
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.[11][12]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 3,4-difluoro-2-methylbenzoate.
-
Further purification can be achieved by distillation or column chromatography if necessary.
Characterization and Spectroscopic Analysis
The successful synthesis and purity of Methyl 3,4-difluoro-2-methylbenzoate would be confirmed by a combination of spectroscopic methods. The following are predicted spectral characteristics based on the structure and data for analogous compounds like methyl benzoate.[13][14][15][16]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.[16]
-
C=O Stretch (Ester): A strong, sharp peak around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong peak in the range of 1100-1300 cm⁻¹.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (methyl group): Peaks just below 3000 cm⁻¹.
-
C-F Stretch: Strong absorptions in the 1100-1400 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum should display distinct signals for the aromatic protons, the methyl ester protons, and the methyl group on the ring. The aromatic signals will show splitting patterns due to coupling with each other and with the fluorine atoms. The methyl ester protons will appear as a singlet around 3.9 ppm, and the ring methyl protons will also be a singlet (or a small doublet due to coupling with fluorine) at a different chemical shift.
-
¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), the methyl ester carbon, and the ring methyl carbon.
-
¹⁹F NMR: The fluorine NMR will provide two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to the neighboring protons.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of Methyl 3,4-difluoro-2-methylbenzoate (186.15 g/mol ). A characteristic fragmentation pattern for methyl esters would also be expected, including the loss of the methoxy group (-OCH₃).[15]
Potential Applications
Given the prevalence of fluorinated benzoic acid derivatives in various fields, Methyl 3,4-difluoro-2-methylbenzoate is a promising intermediate for:
-
Drug Discovery: As a building block for the synthesis of novel therapeutic agents. The specific substitution pattern may offer unique interactions with biological targets. Fluorinated benzoic acids are known to be precursors for antibacterial agents.[17] The benzoic acid scaffold is a common feature in many anticancer drugs.[3][4]
-
Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic rings to enhance their efficacy and metabolic stability.
-
Materials Science: As a monomer or additive in the synthesis of specialty polymers, liquid crystals, and other advanced materials where thermal stability and specific electronic properties are desired.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all chemicals is paramount. The following precautions are based on the known hazards of the precursor, 3,4-Difluoro-2-methylbenzoic acid, and general safety guidelines for fluorinated organic compounds.[18][19][20][21][22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors or dust.
-
In case of Contact:
-
Skin: Wash immediately with plenty of soap and water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Caption: Key Safety Protocols.
References
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Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Fluorinated surfactants. Retrieved from [Link]
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Maiti, K. S. (n.d.). Vibrational spectroscopy of Methyl benzoate. RSC Publishing. Retrieved from [Link]
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OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
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Airgas. (n.d.). Fluorine - Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.
- Unknown. (n.d.). Fischer Esterification Procedure.
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Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Methyl Benzoate. PubChem Compound Database. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). HAZARD SUMMARY. Retrieved from [Link]
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ResearchGate. (2023, May 29). (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]
- Unknown. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- Unknown. (n.d.). Experiment 10: Fischer Esterification.
-
PubMed. (2020, January 15). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester.
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ResearchGate. (2025, August 10). Vibrational Spectroscopy of Methyl benzoate | Request PDF. Retrieved from [Link]
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MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP003139 - METHYL BENZOATE; EI-B; MS. Retrieved from [Link]
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Brainly.com. (2022, December 6). [FREE] Provide the IR spectrum analysis for methyl benzoate. Retrieved from [Link]
-
Lead Sciences. (n.d.). 3,4-Difluoro-2-methylbenzoic acid. Retrieved from [Link]
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(Note: An illustrative image of the chemical structure would be placed here.)